LDN-192960

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chemical Databases: Resources like PubChem and ChemSpider, which contain information on a vast number of chemicals, do not have entries for 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine (PubChem: , ChemSpider: ).

- Scientific Literature Search: Searches on scientific databases like ScienceDirect, Scopus, and Web of Science yielded no results for this specific compound.

This lack of information suggests that 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is either a very new compound or one that has not been extensively studied yet.

Further Exploration:

If you are interested in learning more about this compound, you can try the following:

- Patent Databases: Sometimes, novel compounds are described for the first time in patents. Searching patent databases like Espacenet or USPTO might reveal information about potential applications or synthesis methods (Espacenet: , USPTO: ).

- Contacting Research Institutions or Chemical Companies: Research groups working on Acridine derivatives or related fields might have knowledge about this specific compound.

LDN-192960 is a synthetic compound initially developed as an inhibitor of the Haspin protein kinase, which plays a crucial role in cell division and chromatin organization. It is classified as an acridine derivative, a group known for its diverse biological activities, including antibacterial and anticancer properties. LDN-192960 has garnered attention for its selective inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and has shown potential in treating various cancers, particularly multiple myeloma and triple-negative breast cancer .

LDN-192960 primarily acts by binding to the ATP-binding pocket of DYRK2, inhibiting its kinase activity. The compound exhibits a mixed inhibition mechanism, characterized by both competitive and non-competitive interactions with the enzyme. The binding involves extensive hydrophobic interactions and hydrogen bonds with several key residues within the DYRK2 active site, including Ala249, Ile285, and Leu355 .

The compound's structure allows it to also interact with other kinases, such as Haspin and DYRK3, although it is most potent against DYRK2 with an in vitro IC50 value of approximately 13 nM at 50 µM ATP .

LDN-192960 has demonstrated significant biological activity, particularly in cancer cell lines. It exhibits cytotoxic effects on multiple myeloma cells and triple-negative breast cancer cells, with effective concentrations (EC50) ranging between 1 to 10 µM. Notably, non-cancerous cells show resistance at concentrations above 30 µM . The compound's ability to inhibit DYRK2-mediated proteasome phosphorylation is linked to its potential therapeutic effects against these malignancies .

In vitro studies indicate that LDN-192960 can reduce the invasive capabilities of cancer cells and suppress anchorage-independent growth, which are critical factors in tumor progression .

The synthesis of LDN-192960 involves several steps typical for acridine derivatives. Initial steps include the formation of the acridine core structure followed by modifications to introduce functional groups that enhance selectivity and potency against specific kinases. Recent studies have focused on optimizing the chemical structure to improve selectivity for DYRK2 over related kinases by altering side chains and introducing new functional groups .

LDN-192960 has potential applications in cancer therapy due to its selective inhibition of DYRK2. Its ability to modulate kinase activity presents opportunities for developing targeted therapies for cancers where DYRK2 plays a pivotal role in tumorigenesis. Additionally, the compound's effects on proteasome activity may offer insights into new treatment strategies for other diseases involving dysregulated kinase activity .

Studies involving LDN-192960 have revealed its interaction profile with various kinases. While it is primarily recognized as a DYRK2 inhibitor, it also shows inhibitory effects on Haspin and DYRK3. This broader interaction spectrum necessitates further research to delineate its selectivity and potential off-target effects, which could inform safer therapeutic applications .

LDN-192960 shares structural similarities with several other compounds known for their kinase inhibitory properties. Here are some notable comparisons:

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| LDN-192960 | DYRK2 | 13 | Selective but also inhibits Haspin and DYRK3 |

| C17 | DYRK2 | 17 | More selective than LDN-192960 |

| Harmine | DYRK1A | ~500 | Less selective; inhibits multiple kinases |

| Compound 6 | DYRK2 | 17 | Improved selectivity compared to LDN-192960 |

Uniqueness of LDN-192960:

LDN-192960's unique position lies in its potent inhibition of DYRK2 while maintaining a relatively low off-target effect on other kinases compared to its analogs. Its design as an acridine derivative allows it to exhibit not only kinase inhibition but also potential DNA intercalation properties, which may contribute to its anticancer efficacy .

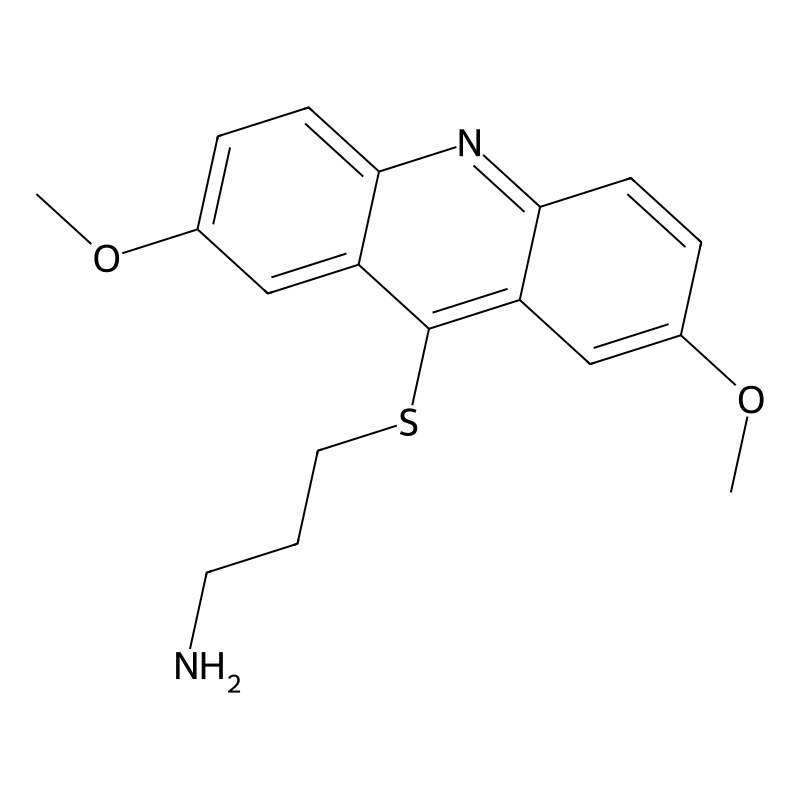

LDN-192960 is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) with IC50 values of 10 nM and 48 nM, respectively [1] [2]. The compound features an acridine core structure with two methoxy substituents at positions 2 and 7, and a 3-aminopropylthio group at position 9 [4] [5].

The synthesis of acridine-based compounds like LDN-192960 typically follows established synthetic routes that enable the construction of the tricyclic acridine scaffold and subsequent functionalization [14]. One common approach involves the copper-mediated coupling of 2-bromobenzoic acids with anilines to form intermediates that can be cyclized to form the acridine core structure [14] [19].

A general synthetic route for acridine analogs like LDN-192960 involves the following key steps:

Coupling of appropriately substituted 2-bromobenzoic acids with substituted anilines using copper-mediated procedures to form diphenylamine carboxylic acid intermediates [14].

Cyclization of these intermediates to 9-chloroacridines using phosphorus oxychloride [14] [19].

Conversion of the 9-chloroacridines to 9-thioacridines using phosphorus pentasulfide (P4S10) in the presence of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) [14].

Alternatively, the diphenylamine carboxylic acid intermediates can be cyclized to acridones using polyphosphoric acid, followed by treatment with Lawesson's reagent under microwave heating conditions to produce the thioacridines [14] [19].

Alkylation of the 9-thioacridines with protected aminoalkyl bromides in the presence of base (potassium hydroxide) and phase transfer catalyst (tetrabutylammonium iodide) in a mixture of toluene and water [14].

Deprotection of the amino group to yield the final compounds like LDN-192960 [14] [19].

The chemical structure of LDN-192960 is 3-[(2,7-dimethoxy-9-acridinyl)thio]-1-propanamine dihydrochloride, with a molecular formula of C18H20N2O2S·2HCl and a molecular weight of 401.35 [4] [5].

| Chemical Property | Value |

|---|---|

| Chemical Name | 3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride |

| Molecular Formula | C18H22Cl2N2O2S (as dihydrochloride salt) |

| Molecular Weight | 401.35 |

| CAS Number | 184582-62-5 (free base) |

| Structure | Acridine core with 2,7-dimethoxy substituents and 3-aminopropylthio at position 9 |

The synthesis of acridine derivatives presents challenges due to the lack of a general method for their preparation [19]. Direct functionalization of the acridine ring, while reducing the number of synthetic steps, often lacks regioselectivity and can produce multiple functionalized products [19]. Therefore, the most widely applied syntheses involve ring closure through condensation of adequately functionalized anilines and ortho-halobenzoic acids [19] [20].

Critical Functional Group Modifications Impacting Kinase Selectivity

Structure-activity relationship studies of LDN-192960 and its analogs have revealed critical insights into how specific functional group modifications affect kinase selectivity, particularly between Haspin and DYRK2 [14] [15]. These studies have identified several key structural features that influence inhibitory activity and selectivity.

The methoxy substituents on the acridine core play a crucial role in determining kinase selectivity [14]. For Haspin inhibition, only one of the methoxy groups appears necessary for potent activity, whereas both methoxy groups are essential for DYRK2 inhibition [14]. When both methoxy groups are removed, inhibitory activity against both kinases is dramatically reduced [14] [15].

Specific modifications to the methoxy groups reveal distinct selectivity patterns:

Removal of one methoxy group maintains potent Haspin inhibition but significantly reduces DYRK2 inhibition [14].

Replacement of one methoxy with a methyl group or chlorine atom is well-tolerated for Haspin inhibition but detrimental to DYRK2 inhibition [14] [15].

Transposition of the 7-methoxy to the 3-position results in loss of activity against both kinases [14].

The 2-methoxy-3-chloro analog maintains potent activity against Haspin but shows poor activity against DYRK2 [14] [15].

The tether length between the thioether at the 9-position of the acridine and the primary amine also influences inhibitory activity [14]. Truncation of this tether reduces activity against both kinases, while addition of another methylene unit has minimal impact on potency [14] [15].

The nature of the amine group affects selectivity differently for each kinase:

For Haspin inhibition, secondary and tertiary amines maintain potency comparable to primary amines [14].

For DYRK2 inhibition, primary amines are superior to secondary or tertiary amines [14] [15].

Incorporation of the nitrogen into a phthalimide significantly reduces Haspin inhibition but has a less dramatic impact on DYRK2 inhibition, providing a pathway to DYRK2-selective compounds [14].

The linkage between the acridine core and the aminoalkyl chain is also critical for activity [14]. Replacement of the thioether with an amine or ether is detrimental to both Haspin and DYRK2 inhibition, while replacement with a methylene group maintains potent inhibitory activity against both kinases, albeit with some reduction in potency against DYRK2 [14] [15].

The tricyclic acridine core structure itself is essential for activity against both kinases, as tetrahydroacridine or 2-phenylquinoline analogs lack inhibitory activity [14] [15].

These structure-activity relationships have guided the development of more selective inhibitors for both Haspin and DYRK2, demonstrating how subtle structural modifications can significantly impact kinase selectivity [14] [15].

Comparative Analysis of Analogues (LDN-209929, Compound C17 Derivatives)

Through systematic structure-activity relationship studies, several important analogs of LDN-192960 have been developed with varying selectivity profiles for Haspin and DYRK2 kinases [14] [15]. These analogs provide valuable insights into the structural determinants of kinase selectivity and have led to the development of more selective inhibitors.

LDN-209929, identified as compound 33 in structure-activity relationship studies, is a potent Haspin kinase inhibitor with an IC50 value of less than 60 nM and remarkable 180-fold selectivity over DYRK2 [14] [9]. This compound features a 2-methoxy-7-chloro substitution pattern on the acridine core, demonstrating how strategic halogen substitution can dramatically shift selectivity toward Haspin [14] [15].

| Compound | Structure Modification | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|---|

| LDN-192960 | 2,7-dimethoxy | 10 | 48 | 4.8 (DYRK2/Haspin) |

| LDN-209929 | 2-methoxy-7-chloro | 55 | 9900 | 180 (Haspin/DYRK2) |

| Compound 41 | 2,7-dimethoxy with phthalimide | 2100 | 390 | 5.4 (DYRK2/Haspin) |

Another notable analog is compound 41 (LDN-211848), which incorporates a phthalimide group in place of the primary amine [14]. This modification results in a moderately potent DYRK2 inhibitor with an IC50 value of less than 400 nM and a 5.4-fold selectivity over Haspin [14] [15]. This demonstrates how modifications to the terminal amine can shift selectivity toward DYRK2 [14].

More recently, researchers have developed Compound C17, a derivative of LDN-192960 with enhanced potency and selectivity for DYRK2 [6] [7]. C17 was developed through multiple rounds of structure-based optimization guided by co-crystallized structures [6] [23]. Key modifications in C17 include:

Introduction of a hydroxymethyl group to the acridine core, which directly contacts the main chain amide group of Ile367 in DYRK2 and indirectly coordinates Glu266 and Phe369 via a water molecule [6] [7].

Replacement of the straight-chain amine with an (S)-3-methylpyrrolidine side chain, which exhibited superior potency and selectivity compared to other cyclic amines or the (R)-3-methylpyrrolidine isomer [6].

These modifications resulted in C17 displaying single-digit nanomolar IC50 values (9 nM) for DYRK2 with excellent selectivity against a panel of 468 human kinases [6] [23]. The IC50 values of C17 for Haspin and MARK3 (26 nM and 87 nM, respectively) were 3-10 fold higher than that for DYRK2, demonstrating improved selectivity compared to LDN-192960 [6] [7].

Notably, the introduction of the hydroxymethyl group on the acridine core in C17 also significantly reduced its DNA-binding affinity (Kd = 22.9 µM) compared to LDN-192960 (Kd = 198 nM), addressing potential off-target effects associated with acridine derivatives [6].

The comparative analysis of these analogs highlights how strategic modifications to the acridine scaffold can fine-tune kinase selectivity, providing valuable chemical probes for studying the biological functions of Haspin and DYRK2 kinases [6] [14] [15].

Computational Docking Studies with Haspin and DYRK2 ATP-Binding Pockets

Computational docking studies have provided valuable insights into the binding modes of LDN-192960 and its derivatives within the ATP-binding pockets of Haspin and DYRK2, explaining the observed structure-activity relationships and guiding the development of more selective inhibitors [8] [10].

For DYRK2, crystallographic studies have revealed that LDN-192960 binds to the ATP-binding pocket and mediates extensive hydrophobic and hydrogen bond interactions [8] [10]. The compound is sandwiched between several hydrophobic DYRK2 residues, including Ala249, Ile285, Phe301, Leu355, and Ile367 [10]. One of the methoxy groups of LDN-192960 forms a hydrogen bond with the main chain amide group of Leu304 [10]. Additionally, two water molecules in the binding pocket mediate a network of hydrogen bonds between LDN-192960 and DYRK2 residues Glu266, Asp368, and Phe369 [8] [10]. The amino side chain of LDN-192960 extends out and forms a hydrogen bond with the main chain carbonyl group of Glu352 [10].

The selectivity of LDN-192960 for DYRK2 over DYRK1 isoforms can be attributed to specific residue differences in the binding pocket [8]. In particular, Ile285 and Ile367 in DYRK2 make strong hydrophobic/van der Waals interactions with LDN-192960 and play crucial roles in determining binding specificity [8]. These residues are replaced by valines in DYRK1 (Val222 and Val306), explaining the 9- to 10-fold selectivity of LDN-192960 toward DYRK2 compared to DYRK1A [8].

For Haspin, docking studies have utilized the crystal structure of Haspin bound to AMP [21]. Analysis of this structure revealed key hydrogen bonds between nitrogen atoms of the adenine ring of AMP and protein backbone atoms of residues E606 and G608 [21]. Docking calculations demonstrated that LDN-192960 and its derivatives are well accommodated within the binding site and satisfy the hydrogen bonding constraint on G608 [21]. Additionally, these inhibitors make a hydrogen bond with K511, which likely disrupts a key salt bridge between this residue and E535 that is necessary for closure of the ATP-binding cleft enabling kinase activity [21].

For the optimized derivative C17, crystallographic studies revealed additional interactions that explain its enhanced potency and selectivity for DYRK2 [6]. The hydroxymethyl group introduced to the acridine core directly contacts the main chain amide group of Ile367 and indirectly coordinates Glu266 and Phe369 via a water molecule [6]. The (S)-3-methylpyrrolidine side chain adopts an optimal conformation for interaction with DYRK2, explaining why the (R)-isomer showed reduced activity [6].

Metadynamic simulations sampling the torsion angles of the alkylamine side chain in LDN-192960 and its derivatives have identified low-energy conformations that allow for optimal hydrogen bonding interactions with residues in the binding pocket [21]. For example, a low-energy conformation was found that allowed a hydrogen bond between the amine of LDN-192960 and D611 in Haspin [21].